3-(Benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole
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Overview
Description
3-(Benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a benzylpiperidinyl moiety, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group and the benzylpiperidinyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often employing advanced techniques such as automated synthesis and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole core or the benzylpiperidinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole core or the benzylpiperidinyl moiety.
Scientific Research Applications
3-(Benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole include other indole derivatives, benzenesulfonyl compounds, and benzylpiperidinyl analogs. Examples include:
- 3-(Benzenesulfonyl)indole
- 1-(1-Benzylpiperidin-4-yl)indole
- 3-(Benzenesulfonyl)-1-(1-phenylpiperidin-4-yl)indole
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
651335-56-7 |
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Molecular Formula |
C26H26N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(1-benzylpiperidin-4-yl)indole |
InChI |
InChI=1S/C26H26N2O2S/c29-31(30,23-11-5-2-6-12-23)26-20-28(25-14-8-7-13-24(25)26)22-15-17-27(18-16-22)19-21-9-3-1-4-10-21/h1-14,20,22H,15-19H2 |
InChI Key |
NIZUMIGDRUBUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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